molecular formula C13H13N3O4 B11794024 Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B11794024
M. Wt: 275.26 g/mol
InChI Key: IWQNFASWUWVLOO-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and a benzo-dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the benzo-dioxin moiety.

    Reduction: Reduction reactions can target the pyrazole ring and the carboxylate ester group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole ring and the benzo-dioxin moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or catalysis.

Major Products:

    Oxidation: Products include nitro derivatives and quinones.

    Reduction: Products include alcohols and amines.

    Substitution: Products include halogenated derivatives and sulfonamides.

Scientific Research Applications

Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

  • 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol
  • 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
  • Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate

Comparison: Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science due to its versatile structure .

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-18-13(17)9-7-15-16(12(9)14)8-2-3-10-11(6-8)20-5-4-19-10/h2-3,6-7H,4-5,14H2,1H3

InChI Key

IWQNFASWUWVLOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC3=C(C=C2)OCCO3)N

Origin of Product

United States

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